N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide
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Overview
Description
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide is a complex organic compound that features a thiazole ring, a phenyl group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl group may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A compound with a similar phenyl group and amine functionality.
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities
Uniqueness
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
- Molecular Formula : C21H20N4O4S
- Molecular Weight : 424.5 g/mol
- CAS Number : 896375-91-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and haloketones, followed by alkylation steps to introduce the ethyl group.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Enterococcus faecalis | 8.33 - 23.15 |
Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that thiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies show that this compound exhibits cytotoxic effects against several cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (breast) | 0.004 |
SK-Hep-1 (liver) | Moderate |
NUGC-3 (gastric) | Moderate |
The compound has demonstrated selective inhibition of T-cell proliferation, indicating its potential as an immunomodulatory agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, thiazole derivatives have been reported to possess anti-inflammatory effects. These compounds can inhibit key inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial efficacy of thiazole derivatives against a panel of bacterial strains, confirming their potential use in developing new antibiotics .
- Anticancer Activity Evaluation : Another research article focused on the antiproliferative effects of similar compounds on various cancer cell lines, revealing promising results for future therapeutic applications .
- Mechanism of Action Analysis : Investigations into the mechanism of action suggest that these compounds interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways, leading to their observed biological activities .
Properties
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-8-10-16(11-9-14)21-23-15(2)18(27-21)12-13-22-19(25)20(26)24-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDQAMDJYJMAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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